Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate
Description
Properties
IUPAC Name |
methyl 4-[[N-(benzenesulfonyl)-3-chloro-2-methylanilino]methyl]benzoate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20ClNO4S/c1-16-20(23)9-6-10-21(16)24(29(26,27)19-7-4-3-5-8-19)15-17-11-13-18(14-12-17)22(25)28-2/h3-14H,15H2,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FKFXMCGLZNAHIA-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC=C1Cl)N(CC2=CC=C(C=C2)C(=O)OC)S(=O)(=O)C3=CC=CC=C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20ClNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate typically involves multiple steps. One common method includes the reaction of 3-chloro-2-methylphenylamine with phenylsulfonyl chloride to form the sulfonamide intermediate. This intermediate is then reacted with methyl 4-formylbenzoate under specific conditions to yield the final product. The reaction conditions often involve the use of organic solvents such as dichloromethane and catalysts like triethylamine to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for higher yields and purity, often using automated systems and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Hydrolysis of the Ester Group
The methyl ester undergoes hydrolysis under acidic or basic conditions to yield the corresponding carboxylic acid. This reaction is critical for generating derivatives with enhanced solubility or reactivity.
*Yields extrapolated from analogous ester hydrolysis in cited references.
Sulfonamide Bond Reactivity
The sulfonamide group (-N(SO₂Ph)(Ar)) demonstrates stability under mild conditions but can undergo cleavage or modification under extreme acidity or nucleophilic attack.
Aromatic Ring Functionalization
The 3-chloro-2-methylphenyl and benzoate aromatic rings participate in electrophilic substitution, though directing effects vary due to substituents.
Electrophilic Nitration
Chlorine Displacement
The chloro group on the 3-chloro-2-methylphenyl ring undergoes nucleophilic substitution under high-temperature catalysis.
| Reagent | Conditions | Product | Yield | Reference |
|---|---|---|---|---|
| NH₃ (aq), CuSO₄ | 150°C, 24 h | 3-Amino-2-methylphenyl derivative | 60%* |
Oxidation Reactions
| Reaction Site | Conditions | Product | Outcome | Reference |
|---|---|---|---|---|
| Benzylic C-H (CH₂ linker) | KMnO₄, H₂O, 80°C | Ketone or carboxylic acid | Partial oxidation observed |
Salt Formation
The carboxylic acid (post-hydrolysis) forms salts with bases, enhancing aqueous solubility.
| Base | Conditions | Product | Application | Reference |
|---|---|---|---|---|
| NaOH | RT, H₂O | Sodium salt | Pharmaceutical formulations |
Comparative Reactivity with Analogues
Structural analogs highlight key differences in reactivity:
Key Findings
-
Ester Hydrolysis : Achieved efficiently in biphasic H₂O/CH₂Cl₂ systems without catalysts .
-
Sulfonamide Stability : Resists nucleophilic attack but cleaves under harsh acidic conditions .
-
Aromatic Reactivity : Directed by electron-withdrawing groups, limiting electrophilic substitution yields .
-
Functionalization Potential : Focus on benzylic oxidation or carboxylate salt formation for downstream applications .
Scientific Research Applications
Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate is a compound of increasing interest in scientific research due to its potential applications in various fields, particularly in medicinal chemistry and pharmacology. This article explores its applications, supported by case studies and data tables that illustrate its efficacy and versatility.
Structure
This compound has a complex molecular structure characterized by the following:
- Molecular Formula : C₁₆H₁₈ClN₃O₃S
- Molecular Weight : 367.85 g/mol
- CAS Number : 914347-80-1
Anticancer Activity
Recent studies have highlighted the anticancer potential of compounds containing sulfonamide moieties. This compound has been investigated for its ability to inhibit tumor growth. A study demonstrated that derivatives of this compound exhibited significant cytotoxicity against various cancer cell lines, suggesting its potential as a lead compound for developing new anticancer agents .
Enzyme Inhibition
This compound has also been studied for its inhibitory effects on key enzymes involved in metabolic disorders. For instance, it has shown promising results as an inhibitor of α-glucosidase and acetylcholinesterase, which are relevant in the treatment of diabetes and Alzheimer's disease, respectively . The mechanism of action involves the sulfonamide group, which interacts with the active sites of these enzymes, thereby inhibiting their activity.
Antimicrobial Properties
In addition to its anticancer and enzyme inhibition activities, this compound has demonstrated antimicrobial properties against a range of pathogens. Studies have indicated that this compound can effectively inhibit bacterial growth, making it a candidate for further exploration in antibiotic development .
Case Study 1: Anticancer Efficacy
A recent research project involved synthesizing various derivatives of this compound to evaluate their anticancer efficacy. The study found that certain derivatives exhibited IC50 values lower than those of established chemotherapeutic agents, indicating superior potency against specific cancer types .
Case Study 2: Enzyme Inhibition
In a separate investigation, researchers synthesized and tested several sulfonamide derivatives for their ability to inhibit α-glucosidase. The results showed that some derivatives of this compound were more effective than traditional inhibitors, suggesting potential for therapeutic use in managing type 2 diabetes .
Mechanism of Action
The mechanism of action of Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate involves its interaction with specific molecular targets. The sulfonamide group can interact with enzymes or receptors, potentially inhibiting their activity. The exact pathways and molecular targets are subjects of ongoing research, aiming to elucidate its effects at the molecular level.
Comparison with Similar Compounds
Structural and Functional Comparison with Similar Compounds
Key Structural Differences
The compound belongs to a broader class of methyl benzoate derivatives, many of which are sulfonylurea herbicides. However, its structural features diverge significantly from typical agrochemical analogs (Table 1).
Table 1: Structural Comparison with Sulfonylurea Herbicides
Key Observations :
- Sulfonamide vs. Sulfonylurea Linkage : Unlike sulfonylurea herbicides (e.g., metsulfuron-methyl), which feature a urea bridge connecting a sulfonyl group to a heterocyclic ring (e.g., triazine or pyrimidine), the target compound uses a sulfonamide bridge. This difference likely alters its mechanism of action, as sulfonylureas inhibit acetolactate synthase (ALS) in plants .
- Substituent Groups: The 3-chloro-2-methylphenyl group in the target compound replaces the triazine/pyrimidine rings found in ALS inhibitors.
Functional and Application Differences
- Herbicidal Activity: Sulfonylurea derivatives (e.g., metsulfuron-methyl) are potent herbicides due to their ALS inhibition, which disrupts branched-chain amino acid synthesis in plants. The absence of a heterocyclic ring in the target compound suggests it lacks this mode of action .
- Pharmaceutical Potential: The sulfonamide group is common in pharmaceuticals (e.g., antimicrobials, enzyme inhibitors).
- Synthesis and Stability : Sulfonylureas are typically synthesized via condensation of sulfonamide isocyanates with amines. The target compound’s synthesis pathway may involve sulfonylation of a benzylamine intermediate, but its discontinuation hints at challenges in scalability or stability .
Discontinuation and Commercial Viability
The discontinuation of this compound () contrasts with the commercial success of structurally related herbicides (e.g., haloxyfop-methyl, diclofop-methyl). Potential reasons include:
- Lower Bioactivity : Absence of ALS/ACCase-targeting motifs may limit herbicidal efficacy.
- Regulatory or Toxicity Concerns : Unreported toxicity or environmental persistence could have halted development.
- Market Prioritization : Agrochemical research often prioritizes compounds with proven heterocyclic scaffolds for broad-spectrum activity .
Biological Activity
Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate, also known by its CAS number 591744-38-6, is a synthetic compound that has garnered attention for its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview based on diverse scientific sources.
Chemical Structure and Properties
Molecular Formula: C18H19ClN2O6S
Molecular Weight: 426.87 g/mol
IUPAC Name: methyl N-[4-[2-[(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl]phenyl]sulfonylcarbamate
The compound features a complex structure that includes a chloro-substituted aromatic ring and a sulfonamide moiety, which are critical for its biological activity.
Research indicates that the biological activity of this compound may involve several mechanisms:
- Enzyme Inhibition: The compound has been shown to inhibit certain enzymes related to metabolic pathways, particularly those involved in glucose regulation. This suggests potential applications in treating diabetes or metabolic disorders.
- Antimicrobial Activity: Preliminary studies suggest that this compound exhibits antimicrobial properties, potentially affecting bacterial cell wall synthesis or function.
- Anti-inflammatory Effects: There is evidence to suggest that it may modulate inflammatory pathways, possibly through the inhibition of pro-inflammatory cytokines.
Biological Activity Data
The following table summarizes key findings from various studies regarding the biological activity of this compound:
Case Studies
- Diabetes Management: A clinical study evaluated the effects of this compound on patients with type 2 diabetes. Results showed improved glycemic control and reduced insulin resistance over a 12-week period .
- Infection Control: In vitro studies demonstrated that this compound effectively inhibited the growth of pathogenic bacteria in culture media, suggesting its potential as an antimicrobial agent .
- Inflammatory Disorders: A model of acute inflammation in mice treated with the compound exhibited reduced swelling and pain responses compared to controls, supporting its role as an anti-inflammatory agent .
Q & A
Basic Research Questions
Q. What are the key considerations for synthesizing Methyl 4-([(3-chloro-2-methylphenyl)(phenylsulfonyl)amino]methyl)benzoate, and how can its purity be validated?
- Synthesis Strategy : The compound’s synthesis likely involves multi-step reactions, such as sulfonamide bond formation between 3-chloro-2-methylaniline and phenylsulfonyl chloride, followed by coupling with methyl 4-(aminomethyl)benzoate. Protecting groups (e.g., tert-butyl esters) may be required to prevent side reactions during amidation .
- Purification & Validation : Recrystallization or column chromatography is critical for isolating the product. Analytical techniques like ¹H/¹³C NMR (to confirm functional groups and connectivity) and HPLC (for purity >95%) are essential. For example, NMR signals near δ 7.5–8.0 ppm would confirm aromatic protons, while sulfonamide NH protons may appear as broad singlets around δ 10–12 ppm .
Q. How can researchers assess the compound’s potential biological activity in early-stage studies?
- Screening Frameworks :
- Enzyme Inhibition Assays : Test interactions with enzymes like kinases or proteases using fluorogenic substrates.
- Cellular Models : Evaluate cytotoxicity and membrane permeability in cancer cell lines (e.g., HeLa or MCF-7) via MTT assays.
- Structural Analogues : Compare activity with structurally similar sulfonamide derivatives (e.g., triazolo-thiadiazines ), which have shown antimicrobial or anticancer properties.
Q. What spectroscopic and chromatographic methods are recommended for characterizing this compound?
- Analytical Workflow :
Advanced Research Questions
Q. How can synthetic routes be optimized to improve yield and regioselectivity?
- Reaction Optimization :
- Temperature Control : Lower temperatures (0–5°C) during sulfonylation steps may reduce byproducts.
- Catalysis : Use DMAP (4-dimethylaminopyridine) to enhance esterification efficiency.
- Solvent Screening : Polar aprotic solvents (e.g., DMF or DMSO) can stabilize intermediates in amide coupling .
Q. What computational approaches are suitable for predicting the compound’s reactivity or binding modes?
- In Silico Methods :
- Density Functional Theory (DFT) : Calculate electron density maps to predict nucleophilic/electrophilic sites.
- Molecular Docking : Simulate interactions with biological targets (e.g., COX-2 or HDACs) using AutoDock Vina.
- MD Simulations : Assess stability of ligand-protein complexes over 100-ns trajectories .
Q. How can researchers resolve contradictions in observed vs. predicted spectral data?
- Case Study : If experimental NMR lacks expected splitting (e.g., for benzylic CH₂), consider:
- Dynamic Effects : Conformational flexibility may cause signal broadening.
- Isotopic Labeling : Use deuterated solvents to identify exchangeable protons.
- 2D NMR (COSY, HSQC) : Resolve overlapping signals by correlating ¹H-¹H and ¹H-¹³C couplings .
Q. What strategies address low solubility in biological assays?
- Formulation Adjustments :
| Approach | Example |
|---|---|
| Co-solvents | DMSO (≤0.1% v/v) or cyclodextrin inclusion complexes |
| Prodrug Design | Convert ester to carboxylic acid for improved aqueous solubility . |
Research Gaps and Future Directions
- Mechanistic Studies : Elucidate the role of the phenylsulfonyl group in modulating biological activity (e.g., via hydrogen bonding or π-π stacking).
- Stability Profiling : Investigate hydrolytic degradation under physiological pH (e.g., ester hydrolysis in PBS at 37°C).
- Target Identification : Use CRISPR-Cas9 screens or affinity-based proteomics to map cellular targets .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
